1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole
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Overview
Description
1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group at the 1-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, ethanol, and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-(2-aminophenyl)-3-phenyl-1H-pyrazole.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole
- 1-(2-Nitrophenyl)-3-phenyl-1H-indazole
- 1-(2-Nitrophenyl)-3-phenyl-1H-imidazole
Comparison: 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H |
InChI Key |
LCHMLNICRYYNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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